molecular formula C19H16N2O3 B13952301 Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- CAS No. 35629-40-4

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-

Cat. No.: B13952301
CAS No.: 35629-40-4
M. Wt: 320.3 g/mol
InChI Key: SQFIORDXMAQZNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Emergence of 4,5-Diphenyloxazole Scaffolds in Early Drug Discovery

The 4,5-diphenyloxazole scaffold first gained prominence in the mid-20th century as researchers sought to exploit the electronic and steric properties of heteroaromatic systems. Oxazole’s five-membered ring, comprising three carbon atoms, one oxygen, and one nitrogen, provided a rigid planar structure conducive to π-π stacking interactions with biological targets. Early work focused on substituting the oxazole ring with phenyl groups at the 4- and 5-positions, which enhanced metabolic stability and lipophilicity compared to simpler oxazole analogs. For instance, the diphenyl substitution pattern was found to reduce ring oxidation susceptibility, a common limitation in early heterocyclic drug candidates.

The Robinson-Gabriel synthesis, a cornerstone method for oxazole preparation, enabled the efficient construction of 4,5-diphenyloxazole derivatives by cyclodehydration of α-acylamino ketones. This method laid the groundwork for exploring bioisosteric replacements, as seen in the systematic comparison of oxadiazole isomers by researchers at AstraZeneca. Although their study focused on 1,3,4- and 1,2,4-oxadiazoles, the principles of regiochemical effects on log D and solubility directly informed subsequent oxazole optimization campaigns. By the 1990s, 4,5-diphenyloxazoles had emerged as privileged structures in antiviral and anticancer agents, with their planar geometry facilitating intercalation into DNA or enzyme active sites.

Role of Acetamide Functionalization in Bioactive Molecule Design

The introduction of acetamide groups into the 4,5-diphenyloxazole scaffold marked a pivotal advancement in fine-tuning pharmacokinetic and pharmacodynamic properties. Acetamide functionalization at the N-position of the oxazole ring served dual purposes: (1) modulating hydrogen-bonding capacity through the amide carbonyl, and (2) introducing steric bulk to enhance target selectivity. For example, in antiplasmodial 2,5-diphenyloxazole derivatives, acetylated analogs demonstrated improved metabolic stability over hydroxylated precursors, as evidenced by reduced CYP450-mediated clearance.

A 2024 study of 2,5-diphenyloxazole antiplasmodial agents revealed that acetamide substitution at the para-position of the phenyl ring increased selectivity indices (SI) by up to 40-fold compared to hydroxylated counterparts. This aligned with earlier observations in oxadiazole systems, where N-acetylation reduced hERG channel binding by diminishing cationic amphiphilicity. The synthetic route described by Beilstein researchers for 2,4,5-trisubstituted oxazoles further underscored the versatility of palladium- and nickel-catalyzed cross-coupling reactions in installing acetamide groups under mild conditions.

Functional Group Impact on log D Metabolic Stability Target Affinity
Hydroxyl (-OH) -0.8 to -1.2 Low (CYP2C9 substrate) Moderate
Methoxy (-OCH3) +0.3 to +0.5 Moderate High
Acetamide (-NHCOCH3) -0.5 to -0.7 High High

Table 1: Comparative effects of substituents on 4,5-diphenyloxazole derivatives.

Paradigm Shifts in Heterocyclic Compound Research (2000–2025)

The early 21st century witnessed three transformative shifts in oxazole research:

  • Computational-Driven Design : The advent of SwissADME and molecular dynamics simulations enabled precise prediction of topological polar surface area (TPSA) and Log P, critical for optimizing blood-brain barrier permeability. For 4,5-diphenyloxazoles, a TPSA threshold of 80–90 Ų was identified as optimal for balancing solubility and membrane diffusion.

  • Green Synthesis Protocols : Transitioning from stoichiometric reagents to catalytic systems, methodologies such as nickel-catalyzed cross-coupling (e.g., NiCl2(dppf)/K3PO4) reduced waste and improved yields for N-acetylated oxazoles. This shift aligned with pharmaceutical industry demands for atom-economical processes.

  • Targeted Protein Degradation : Post-2020, oxazole derivatives were repurposed as proteolysis-targeting chimeras (PROTACs), leveraging their rigid scaffolds to link E3 ubiquitin ligases with disease-causing proteins. The acetamide moiety proved instrumental in facilitating cereblon binding, a key ligase in PROTAC design.

These advancements collectively elevated 4,5-diphenyloxazole derivatives from exploratory leads to clinical candidates, particularly in oncology and infectious disease pipelines.

Properties

CAS No.

35629-40-4

Molecular Formula

C19H16N2O3

Molecular Weight

320.3 g/mol

IUPAC Name

N-acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamide

InChI

InChI=1S/C19H16N2O3/c1-13(22)21(14(2)23)19-20-17(15-9-5-3-6-10-15)18(24-19)16-11-7-4-8-12-16/h3-12H,1-2H3

InChI Key

SQFIORDXMAQZNW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C

Origin of Product

United States

Preparation Methods

Classical Cyclization Methods

  • The oxazole ring is commonly synthesized via cyclization reactions involving α-haloketones and amides or related nitrogen sources.
  • For 4,5-diphenyl substitution, starting materials such as substituted α-bromoacetophenones and benzylamine derivatives are employed.
  • A typical reaction involves the condensation of these reagents under reflux conditions in polar aprotic solvents like dimethylformamide (DMF) or 1,2-dichloroethane.
  • Catalysts such as copper(II) triflate [Cu(OTf)2] or silver triflate (AgOTf) are used to promote cyclization, enhancing yields significantly (up to 87%) when temperature is increased from room temperature to about 80°C.

Microwave-Assisted Synthesis

  • Recent green chemistry approaches utilize microwave irradiation to accelerate the cyclization process.
  • A mixture of p-substituted 2-bromoacetophenone and urea under microwave conditions in DMF yields oxazole derivatives efficiently, reducing reaction times and improving yields compared to conventional heating.

N-Acetylation to Form Acetamide Derivative

Direct Acetylation

  • The nitrogen atom of the 4,5-diphenyl-2-oxazolyl amine is acetylated using acetic anhydride or acetyl chloride.
  • The reaction is generally carried out in an inert solvent such as dichloromethane or acetone at low temperatures (0–5°C) to avoid side reactions.
  • A base like pyridine or triethylamine is often used to scavenge the acid by-products and drive the reaction to completion.
  • The reaction mixture is then worked up by aqueous extraction and purified by recrystallization, typically from ethanol.

Alternative Acylation Methods

  • Literature reports also describe the use of catalytic amounts of acid or base to facilitate the acetylation under milder conditions.
  • Enzymatic acetylation has been explored for similar acetamide compounds but is less common for this specific oxazolyl derivative due to steric hindrance.

Representative Experimental Procedure

Step Reagents & Conditions Outcome/Yield Notes
1 α-Bromoacetophenone + Benzylamine, DMF, Cu(OTf)2, 80°C 4,5-Diphenyl-2-oxazole core Yield ~ 87%
2 Oxazolyl amine + Acetic anhydride, pyridine, 0–5°C Acetamide, N-acetyl derivative Purified by recrystallization, yield 70–85%

This two-step sequence is the most widely reported and efficient method for synthesizing Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)-.

Analytical Characterization Supporting Synthesis

  • Nuclear Magnetic Resonance (NMR): Proton NMR (400 MHz) confirms the aromatic protons of diphenyl groups and the acetamide methyl group with characteristic chemical shifts.
  • Mass Spectrometry (MS): Electron impact (EI) MS shows molecular ion peaks consistent with the molecular weight (~320 g/mol).
  • Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch near 1650 cm⁻¹ and oxazole ring vibrations confirm structure.
  • Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.5% of theoretical values validate purity.

Summary Table of Preparation Methods

Method Starting Materials Catalyst/Reagents Conditions Yield (%) Advantages References
Classical Cyclization + Acetylation α-Bromoacetophenone, benzylamine, acetic anhydride Cu(OTf)2, pyridine 80°C for cyclization, 0–5°C acetylation 70–87 High yield, well-established
Microwave-Assisted Cyclization + Acetylation p-Substituted 2-bromoacetophenone, urea, acetic anhydride Microwave irradiation, pyridine Microwave irradiation, mild acetylation 60–75 Faster reaction, greener process

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens or alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Scientific Research Applications

  • Potential Therapeutic Properties: Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- has been investigated for its potential therapeutic properties in treating various diseases.
  • Antimicrobial and Anticancer Properties: Studies suggest that this compound exhibits antimicrobial and anticancer properties, making it a candidate for pharmacological applications. Its mechanism of action may involve interactions with specific enzymes or receptors, modulating their activity to exert therapeutic effects.
  • Biological Targets: Studies have focused on the interactions of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- with biological targets. The compound may bind to specific molecular sites within enzymes or receptors, influencing their function and potentially leading to therapeutic outcomes. Ongoing research aims to elucidate these interactions further to understand its pharmacological potential better.

Industrial Applications

In industrial settings, large-scale production is optimized for yield and purity through methods such as recrystallization or chromatography.

Data Table: Similar Compounds

Compound NameStructureUnique Features
N-Acetyl-N-(4,5-diphenyl-1,3-oxazol-2-yl)acetamideSimilar oxazole ring structureDifferent substitution pattern on the oxazole
N-(4-acetyl-2-methylphenyl)acetamideContains a methyl groupVariation in phenolic substitution
N-[4-[[(5-methyl-3-isoxazolyl)amino]sulfonyl]phenyl]acetamideFeatures an isoxazole moietySulfonamide group adds unique reactivity

Mechanism of Action

The mechanism of action of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural and Toxicological Comparisons
Compound Name Molecular Formula Key Substituents Toxicity (LD₅₀) Safety Notes
N-acetyl-N-(4,5-diphenyl-2-oxazolyl)acetamide C₁₉H₁₆N₂O₃ 4,5-Diphenyl oxazole; N-acetyl 1600 mg/kg (oral, mice) Emits NOₓ on decomposition
N-(4,5-Diphenyl-2-oxazolyl)-3-methoxybenzamide C₂₃H₁₈N₂O₂ 4,5-Diphenyl oxazole; 3-methoxybenzamide Not reported Likely similar thermal hazards
N-[4-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfamoyl]phenyl]acetamide C₁₄H₁₆N₄O₄S 4,5-Dimethyl oxazole; sulfamoyl Not reported Sulfonamide group may enhance solubility
N-((4,5-Diphenyl-2-oxazolyl)methyl)acetamide C₁₈H₁₆N₂O₂ 4,5-Diphenyl oxazole; methyl linker Not reported Structural rigidity varies
Key Observations :

Substituent Impact on Reactivity and Solubility :

  • The 4,5-diphenyl oxazole core in the target compound contributes to hydrophobicity, whereas sulfamoyl or methyl groups in analogs (e.g., ) may enhance aqueous solubility .
  • The N-acetyl group in the target compound increases metabolic stability compared to unmodified acetamides .

Toxicity Trends: Limited toxicity data for analogs precludes direct comparisons. However, the N-acetyl group in the target compound may reduce acute toxicity compared to free amine derivatives, as acetylation often detoxifies reactive amines .

Thermal Stability: Decomposition into NOₓ is a shared risk among nitro- or amide-containing compounds, though specific data for analogs is unavailable .

Biological Activity

Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is a compound of significant interest in medicinal chemistry due to its potential therapeutic properties. Its unique structure, characterized by an acetamide group linked to a 2-oxazole ring with two phenyl substitutions, contributes to its biological activity. This article delves into the compound's biological activities, including its antimicrobial and anticancer properties, supported by research findings and case studies.

  • Molecular Formula : C₁₉H₁₆N₂O₃
  • Molecular Weight : Approximately 320.34 g/mol
  • Structure : Contains an acetamide group and a 2-oxazole ring substituted with two phenyl groups.

Biological Activities

Research indicates that Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown promising results in the inhibition of various microbial strains. The compound's mechanism may involve the disruption of microbial cell membranes or interference with metabolic pathways.
  • Anticancer Properties : Preliminary investigations suggest that this compound can induce apoptosis in cancer cells. The specific pathways involved are still under investigation, but it is believed that it may interact with certain enzymes or receptors critical for tumor growth.
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as urease, which is relevant in treating conditions like urinary tract infections and kidney stones.

Table 1: Biological Activity Summary

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
Enzyme InhibitionUrease inhibition

Case Study: Urease Inhibition

A detailed study focused on urease inhibition revealed that Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- demonstrated significant activity with an IC50 value indicating effective inhibition. The study utilized various concentrations of the compound against urease and established a competitive mode of inhibition.

  • IC50 Values :
    • Compound A: IC50 = 9.95 ± 0.14 µM
    • Compound B: IC50 = 16.74 ± 0.23 µM
    • Compound C: IC50 = 13.39 ± 0.11 µM

This data underscores the potential of this compound in therapeutic applications targeting urease-related disorders .

The biological activity of Acetamide, N-acetyl-N-(4,5-diphenyl-2-oxazolyl)- is hypothesized to involve:

  • Binding Interactions : The compound may bind to specific sites on enzymes or receptors, altering their activity.
  • Cellular Pathways : It appears to modulate signaling pathways involved in cell proliferation and apoptosis.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.